molecular formula C11H12O5 B044617 2-Hydroxyethyl methyl terephthalate CAS No. 3645-00-9

2-Hydroxyethyl methyl terephthalate

Cat. No. B044617
CAS RN: 3645-00-9
M. Wt: 224.21 g/mol
InChI Key: DJQMYWWZWUOCBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of PET, and consequently compounds like 2-hydroxyethyl methyl terephthalate, involves esterification and polycondensation reactions. A critical step in PET recycling involves breaking down PET into its monomers or other valuable intermediates through processes like glycolysis, methanolysis, and hydrolysis (Karayannidis & Achilias, 2007). Glycolysis, in particular, has been emphasized as an effective method for producing secondary materials valuable in various applications, including the production of unsaturated polyester resins and coatings (Xin et al., 2021).

Molecular Structure Analysis

The molecular structure of 2-hydroxyethyl methyl terephthalate consists of a terephthalate backbone with hydroxyethyl and methyl groups as substituents. This structure is crucial for its reactivity and utility in the synthesis of polymers. The compound's molecular arrangement allows for interactions that facilitate polymerization processes, leading to materials with desired properties like durability, flexibility, and resistance to various chemicals.

Chemical Reactions and Properties

Chemical reactions involving 2-hydroxyethyl methyl terephthalate are central to PET synthesis and recycling. In the context of recycling, chemical depolymerization processes such as glycolysis, where PET is depolymerized in the presence of ethylene glycol, are significant. These reactions not only help in recovering monomers such as terephthalic acid but also in producing oligomers that serve as raw materials for other polymeric materials (Raheem et al., 2019).

Scientific Research Applications

  • Fluorescence Marker for Hydroxyl Radicals : HET is identified as a superior fluorescence marker for detecting hydroxyl radicals. This application is useful for interpreting hydroxylation reactions and conducting non-toxic microdialysis experiments (Saran & Summer, 1999).

  • Measurement in Medical Ultrasound : It is used to measure the threshold and extent of cavitation from medical ultrasound sources at high frequencies (Price et al., 1997).

  • Probe for Hydroxyl Radicals : Terephthalate, a related compound, acts as a sensitive probe for hydroxyl radicals, forming 2-hydroxyterephthalic acid when reacting with them. This process has a detection limit as low as 2 nM (Gonzalez et al., 2018).

  • Screening of PET-Depolymerizing Enzymes : The PET dimer, which includes HET, is used as a substrate to screen, identify, and characterize novel PET-depolymerizing enzymes (Djapovic et al., 2021).

  • Polycondensation in PET Formation : HET is studied for its role in the kinetic and catalytic aspects of poly(ethylene terephthalate) (PET) formation, using model molecules like 2-hydroxyethyl 4-methylbenzoate (Apicella et al., 1998).

  • PET Recycling and Polymer Science : It is involved in the polycondensation of bis(2-hydroxyethyl) terephthalate (BHET) for PET formation and recycling (Tomita, 1973), and is a key component in the depolymerization of waste PET into monomers (Xi et al., 2005).

  • Monitoring Hydroxyl Radical Concentration : The terephthalate dosimeter, incorporating HET, is used in sonochemical studies for measuring low concentrations of hydroxyl radicals in aqueous systems (Price & Lenz, 1993), and for monitoring terephthalate concentrations (Fang et al., 1996).

  • Optimization in Crystal Formation : Optimized crystals of bis(2-hydroxyethyl) terephthalate have been studied for their particle size and crystal habit, indicating its significance in materials science (Yuan et al., 2021).

  • Plasticizer Replacement : HET's derivative, di-2-ethylhexyl terephthalate (DEHTP), is used as a replacement plasticizer for DEHP, with implications for human exposure (Silva et al., 2019).

  • Supramolecular Chemistry : It is involved in the creation of novel supramolecular architectures with fluorescent emission, like in cadmium(II)-terephthalate polymers (Dai et al., 2002).

  • Chemical Recycling of PET : HET, as a main product of PET glycolysis, plays a crucial role in various applications, including the recycling of PET (Yue et al., 2011).

  • Environmental Applications : Recycled PET, involving HET, contributes to solving environmental problems and providing new sources of raw materials for petrochemical products and energy (Damayanti & Wu, 2021).

  • Water Treatment : HET's related compound, iron terephthalate, is used in adsorptive removal of harmful dyes from water, indicating its potential in water purification processes (Haque et al., 2011).

  • Catalytic Applications : The transesterification of dimethyl terephthalate with ethylene glycol to 2-hydroxyethyl terephthalate is influenced by temperature, reactant/catalyst ratios, and starting material ratio, suggesting its importance in catalytic processes (Meyer & Hoelderich, 1999).

  • Polyester Resin Production : Chemical recycling of PET wastes into unsaturated polyester resins utilizes HET, extending the recycling process's applications (Duque-Ingunza et al., 2013).

  • Sustainable Textile Modification : Sonochemical techniques involving HET derivatives improve the wettability and self-cleaning activity of polyester fibers, indicating its utility in textile industry (Harifi & Montazer, 2017).

Future Directions

The future directions of 2-Hydroxyethyl Methyl Terephthalate involve its use in the degradation of PET . It is suggested that PETases in bacteria evolved only recently . The capability to produce a variety of various quality of different molecular weights in a single operation is the primary reason for the extensive application of PET in the pharmaceutical fields .

properties

IUPAC Name

4-O-(2-hydroxyethyl) 1-O-methyl benzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-15-10(13)8-2-4-9(5-3-8)11(14)16-7-6-12/h2-5,12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQMYWWZWUOCBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063112
Record name 2-Hydroxyethyl methyl terephthalate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxyethyl methyl terephthalate

CAS RN

3645-00-9
Record name 1,4-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) 4-methyl ester
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) 4-methyl ester
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Record name 1,4-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) 4-methyl ester
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Record name 2-Hydroxyethyl methyl terephthalate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxyethyl methyl terephthalate
Source European Chemicals Agency (ECHA)
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Record name 1,4-BENZENEDICARBOXYLIC ACID, 1-(2-HYDROXYETHYL) 4-METHYL ESTER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
L Brivio, S Meini, M Sponchioni, D Moscatelli - Chemical Engineering …, 2023 - Elsevier
… The most relevant one is 2-hydroxyethyl methyl terephthalate (HEMT), while the other one is the dimer of HEMT (HEMT 2 ), which is formed in a very small quantity (<1% mol) and …
Number of citations: 0 www.sciencedirect.com
DD Pham, J Cho - Green Chemistry, 2021 - pubs.rsc.org
… 2-Hydroxyethyl methyl terephthalate and monomethyl terephthalate were the major by-products created during the process. It was demonstrated that the ideal conversion of PET into …
Number of citations: 99 pubs.rsc.org
JT Du, Q Sun, XF Zeng, D Wang, JX Wang… - Chemical Engineering …, 2020 - Elsevier
… time, concentration of catalyst and mass ratio of methanol to PET on the conversion of PET, the selectivity of bis(hydroxyethyl terephthalate) (BHET), 2-hydroxyethyl methyl terephthalate …
Number of citations: 87 www.sciencedirect.com
F Tollini, L Brivio, P Innocenti, M Sponchioni… - Chemical Engineering …, 2022 - Elsevier
Plastic disposal is becoming a threat to our environment because of the severe lack of technologies producing high-quality polymers from scraps at a competitive cost compared to the …
Number of citations: 4 www.sciencedirect.com
J Hao, X Lu, SK Lau, S Liu… - Journal of nanoscience …, 2006 - ingentaconnect.com
… second stage of the polymerization wherein the melt was a mixture of 2-hydroxyethyl methyl terephthalate, bis (2-hydroxyethyl) terephthalate, and PET oligomers. The compatibility …
Number of citations: 4 www.ingentaconnect.com
J Hao, X Lu, S Liu, S Khim Lau… - Journal of applied …, 2006 - Wiley Online Library
… At the second stage the melt was at first a mixture of DMT, EG, 2-hydroxyethyl methyl terephthalate, BHET and PET oligomers, and later mainly PET oligomers. In comparison with our …
Number of citations: 24 onlinelibrary.wiley.com
L Malafatti-Picca, MR de Barros Chaves… - Brazilian Journal of …, 2019 - Springer
… depolymerization is desired because it yields terephthalic or isophthalic acid (and small oligomers, bis(2-hydroxyethyl terephthalate (BHET), and 2-hydroxyethyl methyl terephthalate (…
Number of citations: 20 link.springer.com
ZT Laldinpuii, C Lalmuanpuia… - New Journal of …, 2021 - pubs.rsc.org
… crude product was analyzed using HPLC, which revealed the formation of ethylene glycol (EG) and DMT as the main products, with small amount of 2-hydroxyethyl methyl terephthalate …
Number of citations: 8 pubs.rsc.org
LX Yun, H Wu, ZG Shen, JW Fu… - … Sustainable Chemistry & …, 2022 - ACS Publications
… As shown in Figure 5c and Figure S6, the selectivity of the BHET monomer is always over 87% and the selectivity of the by-product 2-hydroxyethyl methyl terephthalate (MHET) remains …
Number of citations: 19 pubs.acs.org
ZT Laldinpuii, V Khiangte, S Lalhmangaihzuala… - Journal of Polymers and …, 2022 - Springer
… Methanol, chloroform, commercial ethylene glycol (EG), 2-hydroxyethyl methyl terephthalate (HEMT) and bis-(2-hydroxyethyl) terephthalate (BHET) were purchased from Sigma Aldrich, …
Number of citations: 17 link.springer.com

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